molecular formula C9H4N2O3 B062543 1H-Furo[3,4-f]benzimidazole-5,7-dione CAS No. 167993-16-0

1H-Furo[3,4-f]benzimidazole-5,7-dione

Cat. No.: B062543
CAS No.: 167993-16-0
M. Wt: 188.14 g/mol
InChI Key: LSJKEARWMQPUEK-UHFFFAOYSA-N
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Description

1H-Furo[3,4-f]benzimidazole-5,7-dione is a heterocyclic compound with the molecular formula C9H4N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Furo[3,4-f]benzimidazole-5,7-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzimidazole, the compound can be synthesized via a cyclization reaction with maleic anhydride in the presence of a suitable catalyst . The reaction typically requires heating and may be carried out in solvents such as acetic acid or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1H-Furo[3,4-f]benzimidazole-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups such as halides or amines .

Scientific Research Applications

1H-Furo[3,4-f]benzimidazole-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Furo[3,4-f]benzimidazole-5,7-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzimidazole core but lacks the fused furan ring.

    Furo[2,3-b]pyridine: Contains a furan ring fused to a pyridine ring instead of a benzimidazole ring.

    Indole-2,3-dione: Features a fused indole ring system with a similar dione functionality.

Uniqueness

1H-Furo[3,4-f]benzimidazole-5,7-dione is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering different reactivity and interaction profiles compared to similar compounds.

Properties

IUPAC Name

3H-furo[3,4-f]benzimidazole-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O3/c12-8-4-1-6-7(11-3-10-6)2-5(4)9(13)14-8/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJKEARWMQPUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445671
Record name 1H-Furo[3,4-f]benzimidazole-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167993-16-0
Record name 1H-Furo[3,4-f]benzimidazole-5,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167993-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Furo[3,4-f]benzimidazole-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This was prepared essentially as in example 24 step f except that benzimidazole-5,6-dicarboxylic acid was used as substrate instead of indole-5,6,-dicarboxylic acid.
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Synthesis routes and methods II

Procedure details

Benzimidazole-5,6-dicarboxylic acid (8.2 g), prepared from 5,6-dimethylbenzimidazole as described in J.Org.Chem. 1987, 52, 2934., was heated at 250° C. under vacuum (0.01 mm Hg) for 1 h. The solid was extracted with hot acetone and the acetone extracts were evaporated to give the title compound (6.1 g).
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8.2 g
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